molecular formula C13H18BrN5O B10974571 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10974571
M. Wt: 340.22 g/mol
InChI Key: QLYGDMFKVHWYRV-UHFFFAOYSA-N
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Description

4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a pyrazole core Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a pyrazole derivative, followed by subsequent functionalization to introduce the desired substituents. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and reactions are typically carried out at controlled temperatures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its bromine substitution and dual pyrazole rings make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H18BrN5O

Molecular Weight

340.22 g/mol

IUPAC Name

4-bromo-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H18BrN5O/c1-5-19-8-11(14)12(16-19)13(20)17(3)6-10-7-18(4)15-9(10)2/h7-8H,5-6H2,1-4H3

InChI Key

QLYGDMFKVHWYRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N(C)CC2=CN(N=C2C)C)Br

Origin of Product

United States

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